REACTION_SMILES
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[C:51](=[O:52])([OH:53])[O-:54].[CH2:63]([Cl:64])[Cl:65].[Cl-:31].[F:18][C:19]([F:20])([F:21])[C:22]([O:23][C:24](=[O:25])[C:26]([F:27])([F:28])[F:29])=[O:30].[Na+:55].[Na+:8].[OH:56][C:57]([C:58]([F:59])([F:60])[F:61])=[O:62].[OH:9][C:10](=[O:11])[c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[S:1](=[O:2])(=[O:3])([O-:4])[CH2:5][CH2:6][OH:7].[c:32]1([S+:38]([c:39]2[cH:40][cH:41][cH:42][cH:43][cH:44]2)[c:45]2[cH:46][cH:47][cH:48][cH:49][cH:50]2)[cH:33][cH:34][cH:35][cH:36][cH:37]1>>[S:1](=[O:2])(=[O:3])([O-:4])[CH2:5][CH2:6][O:7][C:10](=[O:9])[c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[c:32]1([S+:38]([c:39]2[cH:40][cH:41][cH:42][cH:43][cH:44]2)[c:45]2[cH:46][cH:47][cH:48][cH:49][cH:50]2)[cH:33][cH:34][cH:35][cH:36][cH:37]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(OC(=O)C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1ccccc1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc([S+](c2ccccc2)c2ccccc2)cc1
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Name
|
|
Type
|
product
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Smiles
|
O=C(OCCS(=O)(=O)[O-])c1ccccc1
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Name
|
|
Type
|
product
|
Smiles
|
c1ccc([S+](c2ccccc2)c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |